![molecular formula C22H22N6O3 B2572320 Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021248-64-5](/img/structure/B2572320.png)
Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Findings : A series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties were synthesized. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against acute lymphoblastic leukemia (CCRF-CEM) and pancreatic cancer (MIA PaCa-2) cell lines. Mechanistic studies revealed cell cycle arrest and apoptosis induction by compound 20 in CCRF-CEM cells .
- Usage : Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)ethanone is employed in treating rheumatic, rheumatoid arthritis, and osteoarthritis .
- Therapeutic Potential : These derivatives exhibit diverse biological activities, including potential antitumor effects .
Anticancer Activity
Rheumatic and Arthritic Conditions
Imidazole Derivatives
Antitumor Agents
Mechanism of Action
Target of Action
The compound “Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone” contains a benzodioxole moiety, which is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . The specific targets of this compound would depend on the other functional groups present in the molecule and their spatial arrangement.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to interact with various cellular processes .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-15-3-2-4-19(23-15)24-20-7-8-21(26-25-20)27-9-11-28(12-10-27)22(29)16-5-6-17-18(13-16)31-14-30-17/h2-8,13H,9-12,14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBFNYVZEGZTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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